molecular formula C8H6FNO5 B7975620 Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate

Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate

Cat. No.: B7975620
M. Wt: 215.13 g/mol
InChI Key: AMEWYDYFUOESMG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorobenzoate, followed by hydroxylation. The nitration step introduces the nitro group, while the hydroxylation step adds the hydroxyl group to the benzene ring. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of methyl 2-fluoro-5-oxo-4-nitrobenzoate.

    Reduction: Formation of methyl 2-fluoro-5-hydroxy-4-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate electron transfer reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-nitrobenzoate
  • Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
  • Methyl 5-fluoro-2-nitrobenzoate

Uniqueness

Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 2-fluoro-5-hydroxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-7(11)6(10(13)14)3-5(4)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEWYDYFUOESMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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